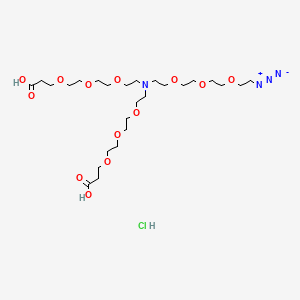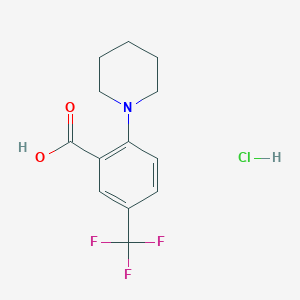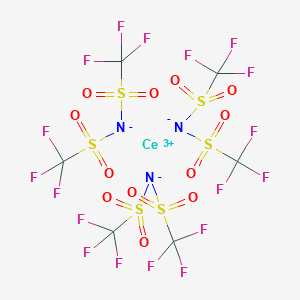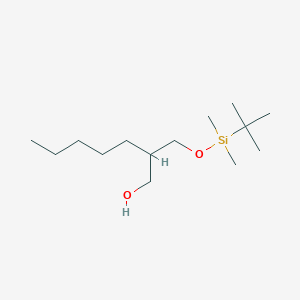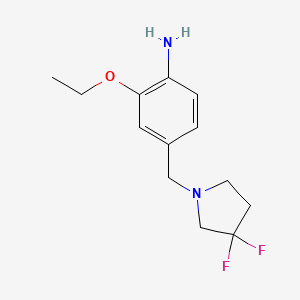
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with difluoromethyl groups, an ethoxy group, and an amine group attached to a phenyl ring. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
准备方法
The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide and a base.
Formation of the Phenylamine: The final step involves the attachment of the pyrrolidine ring to the phenylamine through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反应分析
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or ethoxy groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ether bond and formation of corresponding alcohols and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure may exhibit biological activity against various targets.
Pharmacology: Research on this compound includes its interaction with biological receptors and enzymes, as well as its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique chemical properties may be explored for applications in material science, such as the development of novel polymers or coatings.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, or receptor modulation, leading to various biological effects.
相似化合物的比较
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-ethoxyphenylamine can be compared with similar compounds such as:
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-hydroxyphenylamine: Similar structure but with a hydroxy group instead of an ethoxy group.
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-chlorophenylamine: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-2-18-12-7-10(3-4-11(12)16)8-17-6-5-13(14,15)9-17/h3-4,7H,2,5-6,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCYPYGVREHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(C2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
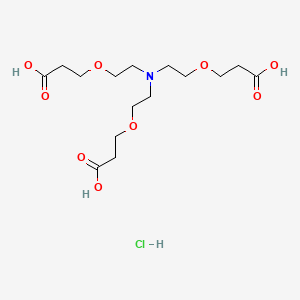
![1-Boc-5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8127101.png)
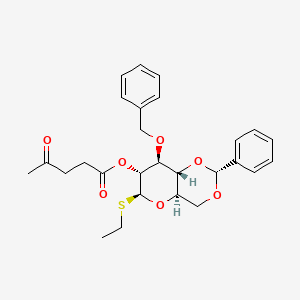
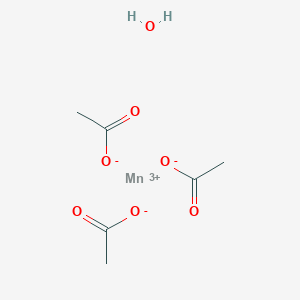
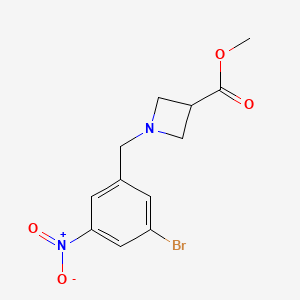
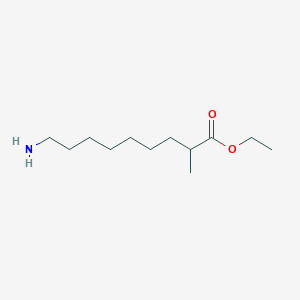
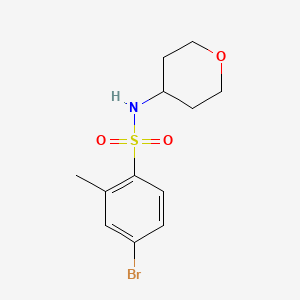
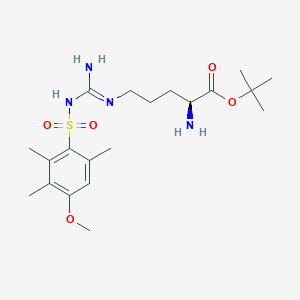

![[2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B8127148.png)
